7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
7-bromo-5-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDHHUMWYUPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546686-09-2 | |
| Record name | 7-bromo-5-fluoro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one typically involves the bromination and fluorination of isoquinoline derivatives. One common method involves the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . This reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different isoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the isoquinoline ring.
Scientific Research Applications
7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Positional Isomers
Positional isomerism significantly impacts physicochemical properties and reactivity. Key examples include:
Core Ring Variations
Substitution of the isoquinolinone core with alternative ring systems alters aromaticity and applications:
- Key Insight: Isoquinolinones exhibit greater aromatic stability compared to naphthalenones, favoring applications in drug design. Pyridinone derivatives, however, offer enhanced solubility due to nitrogen heteroatoms .
Substituent Effects
Substituents like methyl groups or additional halogens modulate lipophilicity and steric effects:
- Key Insight : Methyl groups (e.g., C3-CH₃) improve metabolic stability but reduce solubility. Methoxy groups (e.g., C5-OCH₃) enhance solubility but may hinder receptor binding .
Biological Activity
7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one (CAS Number: 1546686-09-2) is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by the presence of both bromine and fluorine atoms, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Structure
The molecular formula of this compound is C9H5BrFNO, with a molecular weight of 242.05 g/mol. The specific substitution pattern of the bromine and fluorine atoms is believed to influence its chemical reactivity and biological activity.
Synthesis
The synthesis typically involves bromination and fluorination of isoquinoline derivatives. A common method includes reacting 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, yielding the desired compound as a single isomer.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets within biological systems, potentially influencing enzyme activity or receptor interactions. This interaction may lead to significant changes in cellular processes, particularly in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving sigma receptor modulation. Sigma receptors are implicated in various cellular processes, including proliferation and apoptosis .
Case Study: Sigma Receptor Interaction
A study demonstrated that this compound binds with high affinity to both sigma-1 and sigma-2 receptors. This binding was associated with a notable reduction in tumor growth in mouse models bearing human melanoma tumors . The study highlighted the potential for this compound as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial effects. The specific mechanisms remain under investigation; however, compounds with similar structures have shown activity against various bacterial strains.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoquinoline derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one | Structure | Moderate anticancer activity |
| 6-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one | Structure | Antimicrobial properties |
This comparison illustrates how variations in substitution patterns can influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one with high purity?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to minimize impurities. For example, vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of brominating agents (e.g., NBS or Br₂). Use HPLC or LC-MS to monitor intermediate formation, referencing SMILES strings (e.g.,
O=C(C=CC1=CC=C2)NC1=C2Br) for structural validation . Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl (δ ~170 ppm).
- FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical mass (±5 ppm). Cross-reference with PubChem CID or InChI key databases for consistency .
Q. What stability tests are critical for storing this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Thermal : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via TLC.
- Light Exposure : Use ICH Q1B guidelines (UV/vis light, 1.2 million lux hours).
- Humidity : Store at 75% RH; analyze hygroscopicity via Karl Fischer titration. Store in amber vials at -20°C under inert gas (N₂/Ar) for long-term stability .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for derivatizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model substituent effects on reactivity. For example:
- Transition State Analysis : Identify energy barriers for nucleophilic substitution at the bromine site.
- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts.
Integrate these results with experimental data (e.g., kinetic studies) using ICReDD’s reaction path search framework .
Q. How should researchers resolve contradictions in activity data between this compound and its analogs?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity. For instance:
- Contradictory IC₅₀ Values : Test under standardized assay conditions (pH 7.4, 37°C) to minimize variability.
- Batch Effects : Use ANOVA to compare inter-lab data, controlling for reagent lot differences.
Cross-validate findings with in silico docking (AutoDock Vina) to assess target binding consistency .
Q. What strategies optimize scalable synthesis of this compound in flow reactors?
- Methodological Answer : Design a continuous-flow system with:
- Residence Time Optimization : Use CFD simulations to model mixing efficiency.
- Catalyst Immobilization : Screen heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching.
- In-line Analytics : Implement PAT tools (Raman spectroscopy) for real-time purity monitoring. Reference CRDC subclass RDF2050112 for reactor design best practices .
Q. How can researchers elucidate the degradation mechanism of this compound under oxidative conditions?
- Methodological Answer : Perform LC-MS/MS studies on stressed samples (H₂O₂, 40°C). Key steps:
- Degradant Identification : Compare fragmentation patterns with synthetic standards.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.
- EPR Spectroscopy : Detect radical intermediates (e.g., bromine-centered radicals). Validate with DFT-calculated reaction coordinates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
